molecular formula C8H6O B8436400 Hydroxyphenylacetylene

Hydroxyphenylacetylene

Cat. No. B8436400
M. Wt: 118.13 g/mol
InChI Key: YQAWCLBKYKTVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06127583

Procedure details

In recent year, Polymer. Prepar. 1993, 34(1), 511-12. and Japanese Laid Open Patent HEI 8-217698 have described a process that 3- or 4-halophenol having a protected hydroxyl group, when necessary, is subjected to coupling with trimethylsilylacetylene or other monosilylacetylene in a triethylamine solvent in the presence of a palladium catalyst and thereafter subjected to removing of the silyl group and where necessary, deprotecting of the hydroxyl group to obtain desired hydroxyphenylacetylene in a considerably high yield of 60 to 80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3- or 4-halophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monosilylacetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C@H](NCCC1C=CC(O)=CC=1)[C@H](O)C1C=C[C:7]([OH:10])=[CH:6]C=1.C[Si]([C:26]#[CH:27])(C)C.[SiH3][C:29]#[CH:30].[CH2:31](N(CC)CC)[CH3:32]>[Pd]>[OH:10][C:7]#[C:6][C:27]1[CH:26]=[CH:30][CH:29]=[CH:32][CH:31]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O
Step Two
Name
3- or 4-halophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Four
Name
monosilylacetylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH3]C#C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to removing of the silyl group and where necessary

Outcomes

Product
Name
Type
product
Smiles
OC#CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.